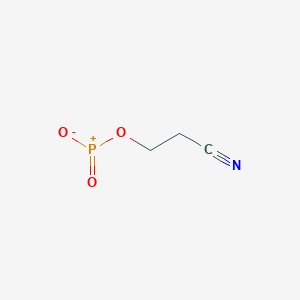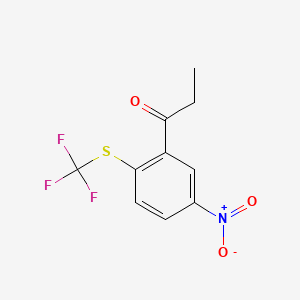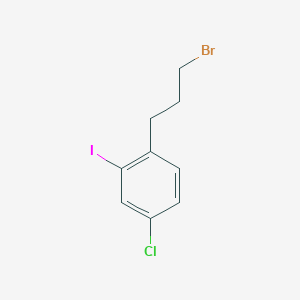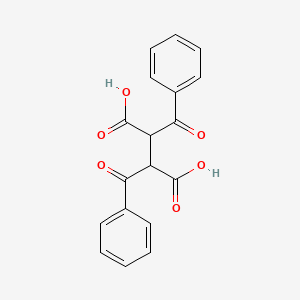
2,3-Dibenzoylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-dibenzoyl-, also known as dibenzoyl-L-tartaric acid, is a chiral compound with the molecular formula C18H14O8. It is widely used in various scientific fields due to its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,3-dibenzoyl- can be synthesized through the esterification of tartaric acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving tartaric acid in a suitable solvent like dichloromethane.
- Adding benzoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
- Adding pyridine to neutralize the hydrochloric acid formed during the reaction.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, 2,3-dibenzoyl- often involves large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoyl-substituted derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl-substituted carboxylic acids, while reduction can produce benzoyl-substituted alcohols.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-dibenzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent for the separation of enantiomers in various chemical processes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry: Butanedioic acid, 2,3-dibenzoyl- is employed in the production of high-performance materials and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of butanedioic acid, 2,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the context. The compound’s chiral nature allows it to selectively bind to chiral centers in proteins and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzoyl-D-tartaric acid: A stereoisomer of butanedioic acid, 2,3-dibenzoyl-, with similar chemical properties but different biological activities.
Succinic acid: A simpler dicarboxylic acid with a similar backbone but lacking the benzoyl groups.
Phthalic acid: Another dicarboxylic acid with aromatic substituents, used in different industrial applications.
Uniqueness
Butanedioic acid, 2,3-dibenzoyl- is unique due to its chiral nature and the presence of benzoyl groups, which confer specific chemical reactivity and biological activity. Its ability to act as a chiral resolving agent and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
101737-25-1 |
|---|---|
Fórmula molecular |
C18H14O6 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2,3-dibenzoylbutanedioic acid |
InChI |
InChI=1S/C18H14O6/c19-15(11-7-3-1-4-8-11)13(17(21)22)14(18(23)24)16(20)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
Clave InChI |
MJXBFANAKDVZKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


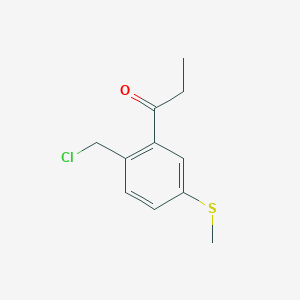
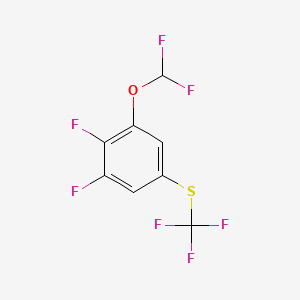
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
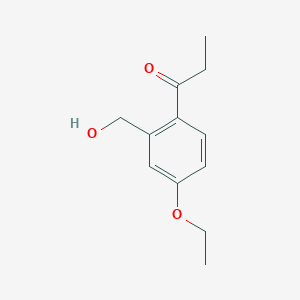
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
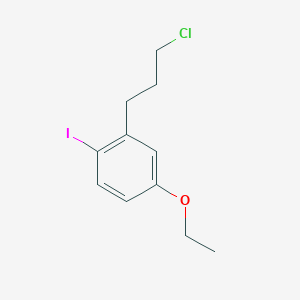
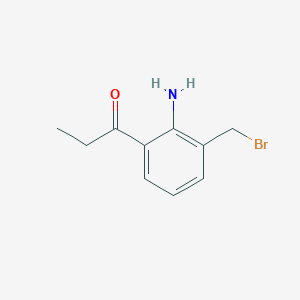
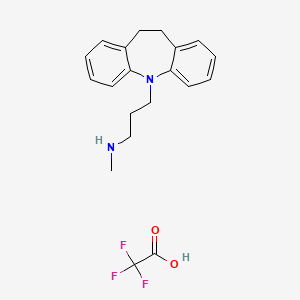
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)

